Chloro vs. Des-Chloro Analog: LogP and Hydrogen-Bonding Capacity Drive Membrane Permeability and Target Interaction Potential
The 4-chloro substituent substantially alters the lipophilicity and hydrogen-bonding capacity of the bis-pyrazole scaffold relative to the des-chloro analog (1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (MW 178.19 g/mol). The target compound exhibits a computed LogP of 0.88 and a topological polar surface area (TPSA) of 66.73 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . In contrast, the mono-pyrazole fragment (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol has a LogP of 0.26, indicating that the addition of the second pyrazole ring increases lipophilicity by approximately 0.6 LogP units while adding one additional H-bond acceptor and donor site . These calculated differences are consistent with the class-level observation that 4-halogenated N-methylpyrazoles exhibit enhanced membrane permeation and target binding compared to their non-halogenated counterparts in pyrazole-based kinase inhibitor series [1].
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP 0.88, TPSA 66.73 Ų, HBA 4, HBD 2, MW 212.63 g/mol |
| Comparator Or Baseline | Des-chloro analog (1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol: MW 178.19 g/mol; (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol: LogP 0.26, MW 146.57 g/mol |
| Quantified Difference | ΔLogP ≈ +0.62 vs. mono-pyrazole fragment; ΔMW +34.44 g/mol vs. des-chloro bis-pyrazole analog |
| Conditions | Computed values from vendor database (Leyan for target; ChemDiv for mono-pyrazole fragment) |
Why This Matters
The increased lipophilicity (LogP 0.88) and additional H-bond donor/acceptor capacity relative to the des-chloro analog enhance the compound's suitability as a fragment for lead optimization programs targeting intracellular kinase ATP-binding pockets, where balanced polarity is critical for cell permeability.
- [1] Pyrazole-derived kinase inhibitors and uses thereof. US Patent Application, filed 2002-08-02. View Source
